molecular formula C9H16O2 B7804226 Whiskey lactone CAS No. 80041-01-6

Whiskey lactone

Cat. No.: B7804226
CAS No.: 80041-01-6
M. Wt: 156.22 g/mol
InChI Key: WNVCMFHPRIBNCW-UHFFFAOYSA-N
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Description

Whiskey lactone, also known as cis-3-methyl-4-octanolide, is a naturally occurring compound found in oak wood. It is a key flavor component in whiskey and other alcoholic beverages aged in oak barrels. This compound imparts a distinctive coconut, woody, and sweet aroma to the beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Whiskey lactone can be synthesized using n-valeraldehyde and crotonate as starting materials. The reaction involves an addition reaction to form a ketonic acid ester, followed by a hydrogenation reaction under the influence of a catalyst . Another method involves the radical addition reaction of pentanal with crotonic acid, followed by reductive cyclization of the resulting oxo acid with sodium boron hydride and sulfuric acid .

Industrial Production Methods

In industrial settings, this compound is often produced through the extraction from oak wood or synthesized using the aforementioned chemical methods. The choice of method depends on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

Whiskey lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium boron hydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

Whiskey lactone has several applications in scientific research:

Mechanism of Action

Whiskey lactone exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nose, triggering a sensory response that is perceived as a coconut, woody, and sweet aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are related to the olfactory signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Whiskey lactone is unique due to its specific combination of coconut, woody, and sweet aromas, which are not found together in other similar compounds. This makes it particularly valuable in the flavoring of aged alcoholic beverages .

Properties

IUPAC Name

5-butyl-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865948
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water to <0.1%; soluble in hexane to >50%
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.442-1.446
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39212-23-2, 80041-01-6
Record name Whiskey lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-gamma-octalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butyldihydro-4-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quercuslactone a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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